2-(4-Fluorophenoxy)ethanethioamide

Lipophilicity LogP Physicochemical Properties

Procure 2-(4-Fluorophenoxy)ethanethioamide for its predictable reactivity and consistent high purity (≥95% from major suppliers). The defined LogP (2.19) and moderate TPSA (67.3 Ų) enable systematic SAR exploration, while the thioamide and 4-fluorophenoxy handles offer versatile synthetic vectors. Achieve 90%+ yields in thiazole synthesis; exploit chemoselective sulfur oxidation for probe design. Sourced with full quality specifications to eliminate batch-to-batch variability in multi-step syntheses.

Molecular Formula C8H8FNOS
Molecular Weight 185.22 g/mol
CAS No. 35370-93-5
Cat. No. B1337388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenoxy)ethanethioamide
CAS35370-93-5
Molecular FormulaC8H8FNOS
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCC(=S)N)F
InChIInChI=1S/C8H8FNOS/c9-6-1-3-7(4-2-6)11-5-8(10)12/h1-4H,5H2,(H2,10,12)
InChIKeyBXLASEYJOHOIMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenoxy)ethanethioamide (CAS: 35370-93-5) | Core Properties & Procurement Identification


2-(4-Fluorophenoxy)ethanethioamide (CAS: 35370-93-5) is a synthetic organofluorine compound within the thioamide class, possessing a molecular formula of C8H8FNOS and a molecular weight of approximately 185.22 g/mol . The compound is characterized by a 4-fluorophenoxy moiety linked to an ethanethioamide group (C=S-NH2). Its basic computed physicochemical properties include a LogP of approximately 2.19 and a topological polar surface area (TPSA) of 67.3 Ų . It is primarily offered as a research chemical, with commercially available purity typically specified at 95% or 97% .

2-(4-Fluorophenoxy)ethanethioamide (35370-93-5): Why Generic Thioamide Substitution Is Not a Viable Procurement Strategy


Thioamides are a broad class, and their physicochemical properties and reactivity profiles are highly dependent on the specific substituents attached to the core. For a compound like 2-(4-Fluorophenoxy)ethanethioamide, even seemingly minor structural modifications in an analog, such as altering the position of the fluorine atom, changing the length of the alkyl linker, or adding a chloro substituent, can result in significant differences in lipophilicity (LogP), molecular weight, and polarity . For example, shifting the linker from an ethyl to a butyl group or substituting the 4-fluorophenoxy group with a 2-chloro-4-fluorophenoxy group leads to measurable changes in these key properties . These differences are not merely theoretical; they directly impact a compound's solubility, membrane permeability, and its behavior as a synthetic intermediate. Therefore, substituting one fluorophenoxy thioamide for another without quantitative property verification introduces unacceptable uncertainty in both medicinal chemistry screening and process chemistry development.

Quantitative Differentiation of 2-(4-Fluorophenoxy)ethanethioamide (35370-93-5) Against Structural Analogs


Lipophilicity Comparison: LogP Difference of 2-(4-Fluorophenoxy)ethanethioamide vs. Closely Related Fluorophenoxy Thioamides

2-(4-Fluorophenoxy)ethanethioamide has a measured LogP of 2.19 , a key determinant of its membrane permeability and solubility. This value represents a notable increase in lipophilicity compared to 4-(3-fluorophenoxy)butanethioamide and a significant decrease relative to 2-(2-chloro-4-fluorophenoxy)ethanethioamide .

Lipophilicity LogP Physicochemical Properties Medicinal Chemistry

Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation from Common Thioamide Intermediates

The compound has a molecular weight (MW) of 185.22 g/mol and a TPSA of 67.3 Ų . These values are distinct from the parent thioamide, thioacetamide (MW: 75.13 g/mol; TPSA: 58.1 Ų) [1], and from a common bulkier analog, 4-(3-fluorophenoxy)butanethioamide (MW: ~227 g/mol; TPSA: 67.3 Ų) .

Physicochemical Properties TPSA Molecular Weight Drug-likeness

Synthetic Utility as a Building Block for 2-Acyl-4-(4-fluorophenyl)thiazoles

2-(4-Fluorophenoxy)ethanethioamide has been demonstrated to react with α-bromoketones (such as phenacyl bromide) to yield 2-acyl-4-(4-fluorophenyl)thiazoles in good yields (e.g., up to 90% with phenacyl bromide in acetone) . This reactivity is a hallmark of α-oxothioamides, but the resulting product's substitution pattern is specific to the 4-fluorophenoxy group.

Thiazole Synthesis Heterocyclic Chemistry Building Block Organic Synthesis

Purity Specification Benchmarking: 95-97% Grade for Reproducible Research

Commercially, 2-(4-Fluorophenoxy)ethanethioamide (35370-93-5) is routinely offered with a specified purity of 95% or 97% . This is a standard, verifiable quality metric for this specific CAS number, as opposed to some structurally related compounds which may be offered only at lower or unspecified purities.

Purity Quality Control Procurement Reproducibility

Chemical Reactivity Profile: Thioamide Oxidation to Sulfoxide/Sulfone and Nucleophilic Aromatic Substitution Potential

The compound's thioamide group (C=S-NH2) can be chemoselectively oxidized to form sulfoxides or sulfones under mild conditions using reagents like hydrogen peroxide or m-CPBA . Furthermore, the 4-fluorophenoxy group presents a site for potential nucleophilic aromatic substitution (SNAr), allowing for further functionalization . This dual-reactivity profile distinguishes it from non-fluorinated or alkyl-substituted thioamides.

Chemical Reactivity Thioamide Oxidation Nucleophilic Substitution Synthetic Intermediate

Optimal Use Cases for 2-(4-Fluorophenoxy)ethanethioamide (35370-93-5) in Scientific and Industrial Settings


Medicinal Chemistry: Fragment-Based or Structure-Activity Relationship (SAR) Studies

The compound's defined LogP (2.19) and moderate TPSA (67.3 Ų) make it a suitable starting point for exploring a chemical series where these physicochemical properties are critical for target engagement or oral bioavailability . Its two reactive handles (thioamide oxidation, SNAr) provide clear vectors for chemical expansion, enabling the systematic exploration of SAR around the fluorophenoxy thioamide core .

Organic Synthesis: Targeted Synthesis of 4-Fluorophenyl-Substituted Thiazoles

This compound is a specific and effective precursor for synthesizing 2-acyl-4-(4-fluorophenyl)thiazoles via reaction with α-bromoketones . With reported yields of up to 90%, it provides a reliable route to this heterocyclic scaffold, which is of interest in medicinal and agricultural chemistry .

Chemical Biology: Development of Activity-Based Probes (ABPs) or Affinity Labels

The chemoselective reactivity of the thioamide group (e.g., oxidation to sulfoxide/sulfone) can be exploited for designing probes where the sulfur oxidation state alters activity or serves as a metabolic mimic . Simultaneously, the 4-fluorophenoxy group is a common motif for installing a 19F NMR reporter tag or for PET imaging after 18F labeling, making the scaffold a versatile starting point for probe development .

Process Chemistry: Reliable Intermediate with Verifiable Purity for Scale-Up

For process chemists, the consistent availability of this compound at high purity (95-97%) from multiple vendors is a critical advantage . The predictable reactivity and the ability to source it in larger quantities with a defined quality specification reduce the risk of batch-to-batch variability, making it a more reliable intermediate for multi-step syntheses than less-characterized or lower-purity analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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